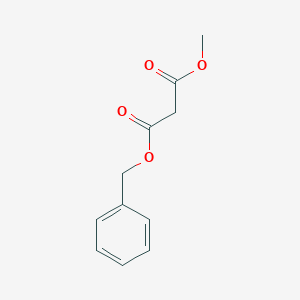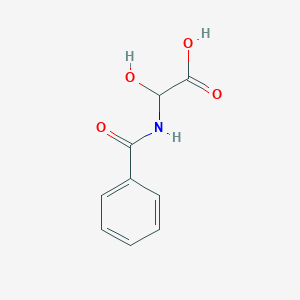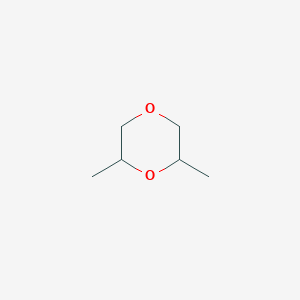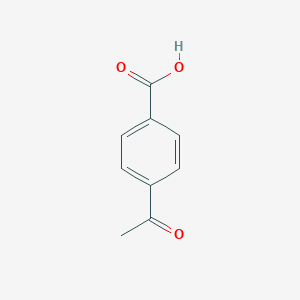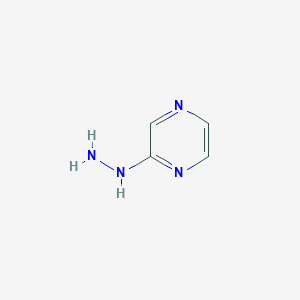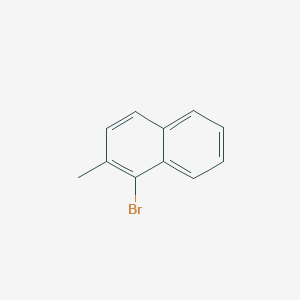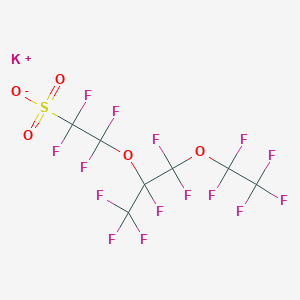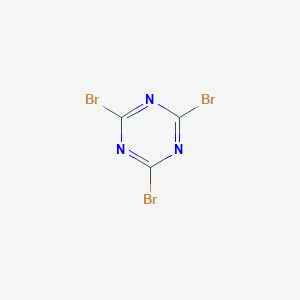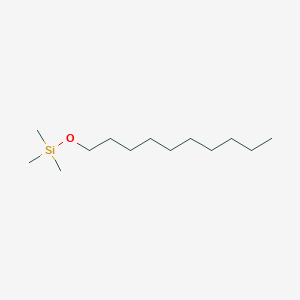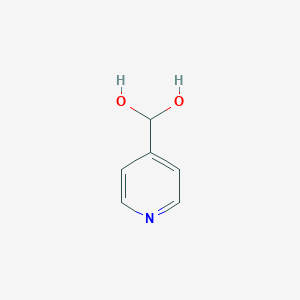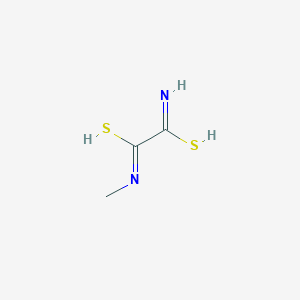![molecular formula C22H33N5O2 B105064 (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide CAS No. 19351-10-1](/img/structure/B105064.png)
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide, also known as NAPA, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has also been shown to interact with various receptors, including the NMDA receptor and the sigma-1 receptor.
Efectos Bioquímicos Y Fisiológicos
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to have various biochemical and physiological effects. In cancer research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to reduce beta-amyloid plaques, enhance synaptic plasticity, and improve cognitive function. In Parkinson's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to protect dopaminergic neurons, reduce oxidative stress, and improve motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments is its high purity and stability. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is also easy to synthesize using the SPPS method. However, one of the limitations of using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments is its cost. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is a synthetic peptide, and the cost of synthesis can be high. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide research. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, there is a need to develop more cost-effective methods for synthesizing (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide to make it more accessible for research purposes.
Conclusion:
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is a synthetic peptide that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is not fully understood, but it is believed to modulate various signaling pathways and interact with various receptors. (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has various biochemical and physiological effects, including inhibiting cell proliferation, inducing apoptosis, reducing beta-amyloid plaques, and protecting dopaminergic neurons. While there are advantages to using (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide in lab experiments, such as its high purity and stability, there are also limitations, such as its cost and lack of understanding of its mechanism of action. Future research directions include optimizing its therapeutic potential and exploring its potential therapeutic applications in other diseases.
Métodos De Síntesis
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide is synthesized using solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The amino acids are added in a predetermined sequence, and the peptide is cleaved from the support after the final amino acid has been added. The resulting peptide is then purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In Parkinson's disease research, (2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide has been shown to protect dopaminergic neurons and improve motor function.
Propiedades
Número CAS |
19351-10-1 |
|---|---|
Nombre del producto |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide |
Fórmula molecular |
C22H33N5O2 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C22H33N5O2/c23-13-5-3-9-19(25)21(28)27-20(10-4-6-14-24)22(29)26-18-12-11-16-7-1-2-8-17(16)15-18/h1-2,7-8,11-12,15,19-20H,3-6,9-10,13-14,23-25H2,(H,26,29)(H,27,28)/t19-,20-/m0/s1 |
Clave InChI |
HTYMMICSVLHGRB-PMACEKPBSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Pictogramas |
Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



